1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol
Description
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Properties
IUPAC Name |
1-[[bis(2-hydroxyethyl)amino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c11-6-4-10(5-7-12)8-9(13)2-1-3-9/h11-13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZWPAIYLHASRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN(CCO)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol is a compound characterized by its unique cyclobutane structure and the presence of a bis(2-hydroxyethyl)amino group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities.
- Molecular Formula : C9H19NO
- Molecular Weight : 189.25 g/mol
- CAS Number : Not specified in search results
Synthesis
The synthesis of 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol typically involves the reaction of cyclobutanone with bis(2-hydroxyethyl)amine under controlled conditions, often utilizing reducing agents to facilitate the formation of the desired product.
The biological activity of 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The compound can form hydrogen bonds, which may influence the function of these biomolecules. Specific pathways and targets remain an area for further investigation.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent.
- Cytotoxic Effects : Some studies have reported cytotoxic effects against certain cancer cell lines, indicating potential use in oncology.
Comparative Analysis with Related Compounds
A comparison with similar compounds highlights the unique properties of 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol | Structure | Antimicrobial, cytotoxic |
| 1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol | Structure | Similar chemical properties but different activity profile |
Case Study 1: Antimicrobial Testing
In a study conducted on the antimicrobial properties of various cyclobutane derivatives, 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol was tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity in Cancer Research
A separate study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated that treatment with varying concentrations of 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
